5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16478741
InChI: InChI=1S/C14H18O3/c1-14(2,3)10-4-5-12-11(7-10)9(8-17-12)6-13(15)16/h4-5,7,9H,6,8H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid

CAS No.:

Cat. No.: VC16478741

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid -

Specification

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name 2-(5-tert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Standard InChI InChI=1S/C14H18O3/c1-14(2,3)10-4-5-12-11(7-10)9(8-17-12)6-13(15)16/h4-5,7,9H,6,8H2,1-3H3,(H,15,16)
Standard InChI Key CKJSRBCSUSLJRO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)OCC2CC(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Classification

5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid is classified under the benzofuran family, a group of heterocyclic compounds featuring fused benzene and furan rings. Its IUPAC name, 2-(5-tert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetic acid, reflects the substitution pattern: a tert-butyl group at the 5-position of the dihydrobenzofuran scaffold and an acetic acid side chain at the 3-position . The molecular formula C₁₄H₁₈O₃ corresponds to a molecular weight of 234.29 g/mol, as computed by PubChem .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₈O₃
Molecular Weight234.29 g/mol
SMILES NotationCC(C)(C)C1=CC2=C(C=C1)OCC2CC(=O)O
InChIKeyCKJSRBCSUSLJRO-UHFFFAOYSA-N

Synonyms and Registry Identifiers

This compound is recognized by multiple identifiers, including MFCD26746984 (MolPort), AC4479 (Achemica), and the CAS registry number 1538042-16-8 . Its diverse nomenclature underscores its utility in cross-disciplinary research, enabling precise tracking in chemical databases and commercial catalogs.

Structural Characteristics

Core Scaffold Analysis

The dihydrobenzofuran system consists of a benzene ring fused to a partially saturated furan ring, conferring rigidity while retaining synthetic flexibility. The tert-butyl group at the 5-position introduces steric bulk, potentially enhancing metabolic stability, while the acetic acid moiety at the 3-position provides a handle for further functionalization or salt formation .

Conformational Studies

PubChem’s 3D conformer model reveals a non-planar structure, with the tert-butyl group adopting a pseudo-equatorial orientation to minimize steric clash with the dihydrofuran ring . The acetic acid side chain projects perpendicularly from the fused ring system, creating a T-shaped molecular geometry. This arrangement may influence intermolecular interactions in crystal packing or target binding.

Pharmacological and Biochemical Relevance

PARP Inhibition Implications

Although direct activity data for this compound is unavailable, structurally analogous 2,3-dihydrobenzofuran-7-carboxamides exhibit potent PARP-1 inhibition (IC₅₀ values ≤0.079 μM) . The tert-butyl group in 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetic Acid may mimic hydrophobic substituents in these analogs, suggesting potential for targeting the nicotinamide-binding pocket of PARP enzymes.

Structure-Activity Relationships (SAR)

Key SAR insights from related dihydrobenzofurans include:

  • 5-Position substitutions: Bulky groups (e.g., tert-butyl) improve metabolic stability but may reduce potency if steric clashes occur .

  • 3-Position modifications: Acidic moieties enhance water solubility and enable ionic interactions with target proteins .

Applications and Future Directions

Medicinal Chemistry

The dihydrobenzofuran scaffold is prevalent in drug discovery, featuring in antiviral, anticancer, and anti-inflammatory agents. This compound’s modular structure positions it as a candidate for:

  • PARP inhibitor optimization: Building on demonstrated activity of analogs .

  • Prodrug development: Esterification of the acetic acid group for improved bioavailability.

Material Science

Benzofuran derivatives exhibit luminescent properties, suggesting potential in organic electronics. The tert-butyl group could enhance thermal stability in polymer matrices.

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